molecular formula C19H24N2O4S2 B2480730 4-(N,N-dimethylsulfamoyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797963-73-5

4-(N,N-dimethylsulfamoyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2480730
CAS RN: 1797963-73-5
M. Wt: 408.53
InChI Key: NUODOPIOVVGMNX-UHFFFAOYSA-N
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Description

  • Synthesis and Characterization of Benzamide Derivatives : A paper by Saeed et al. (2015) discusses the synthesis of different substituted benzamide derivatives, highlighting potential biological applications and providing insights into their synthesis and structural characterization (Saeed et al., 2015).

  • Molecular Structure Analysis via X-ray and DFT Calculations : Another study by Saeed et al. (2020) presents the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, which could offer parallels in understanding the molecular structure of complex benzamides (Saeed et al., 2020).

  • Chemical Reactions and Properties : Sharma et al. (2016) provide details on the synthesis and crystal structure of a thiophene-containing benzamide derivative, which could be relevant for understanding similar compounds' chemical reactions and properties (Sharma et al., 2016).

Scientific Research Applications

Heterocyclic Synthesis

The compound's framework allows for the exploration of heterocyclic synthesis, contributing significantly to the development of novel heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized for generating diverse heterocyclic structures, demonstrating the compound's utility in expanding the chemical space of potential pharmacologically active molecules (Mohareb et al., 2004).

Supramolecular Chemistry

Supramolecular chemistry is another area where the compound finds application, particularly in the development of luminescent supramolecular materials. The synthesis of 4-aryl-1H-pyrazoles, which can self-assemble into columnar mesophases displaying luminescent properties, showcases the potential of using such compounds in materials science for creating novel luminescent materials (Moyano et al., 2013).

Anticancer Research

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. Novel benzenesulfonamide derivatives, for instance, have shown promising antitumor activities against various cancer cell lines, highlighting the compound's relevance in the search for new anticancer agents (Fahim & Shalaby, 2019).

Molecular Solids and Hydrogen Bonding

The compound has been utilized in the study of energetic multi-component molecular solids, where strong hydrogen bonds and weak intermolecular interactions play crucial roles in forming supramolecular architectures. This research contributes to our understanding of molecular assembly and the design of novel materials (Wang et al., 2014).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-20(2)27(23,24)18-7-5-15(6-8-18)19(22)21(14-17-4-3-13-26-17)16-9-11-25-12-10-16/h3-8,13,16H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUODOPIOVVGMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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